molecular formula C11H22N2O4S B2945904 tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide CAS No. 1784378-85-3

tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide

Cat. No. B2945904
CAS RN: 1784378-85-3
M. Wt: 278.37
InChI Key: OWZXRDXNIYGFIJ-UHFFFAOYSA-N
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Description

This compound is also known as 4-N-(2-胺乙基)-1-N-Boc-哌嗪 . It has a molecular formula of C11H23N3O2 .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The compound contains a total of 38 bonds, including 16 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 sulfide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.32, a density of 1.056±0.06 g/cm3 (Predicted), a melting point of 36-41°C, a boiling point of 319.4±32.0 °C (Predicted), and a flash point of >198℃ .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This chemical serves as a valuable intermediate in the synthesis of a variety of novel organic compounds. Its derivatives, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, have been synthesized and studied for their diverse biological activities .

Antibacterial and Antifungal Applications

The derivatives of this compound have been evaluated for their antibacterial and antifungal activities. Studies have shown moderate activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .

Anticancer Research

Compounds containing the piperazine ring, which is structurally similar to tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide, have shown potential in anticancer research. The conformational flexibility and polar nitrogen atoms enhance interaction with macromolecules, which is crucial in the development of anticancer agents .

Antiparasitic Activity

The structural flexibility and modifiability of compounds derived from this chemical have been explored for antiparasitic activity. This includes research into treatments for diseases caused by parasitic organisms .

Antihistamine and Antidepressive Effects

Derivatives of this compound have been investigated for their antihistamine and antidepressive effects. This is attributed to the ability of the piperazine ring to interact favorably with biological macromolecules .

Drug Discovery and Development

The incorporation of the piperazine ring, which is related to the structure of tert-Butyl 2-(2-aminoethyl)thiomorpholine-4-carboxylate 1,1-dioxide, is considered an important strategy in drug discovery. Its easy modificability, proper alkalinity, water solubility, and capacity to form hydrogen bonds make it a versatile building block in the synthesis of pharmacologically active molecules .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZXRDXNIYGFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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